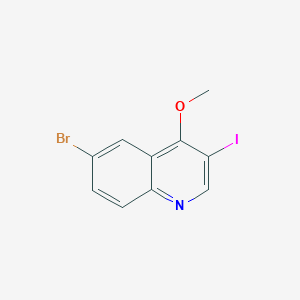

6-Bromo-3-iodo-4-methoxyquinoline

Description

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 6-bromo-3-iodo-4-methoxyquinoline reveals several key disconnections that guide the synthetic strategy. The primary disconnections are the carbon-halogen and carbon-oxygen bonds, as well as the bonds forming the quinoline (B57606) ring itself.

The methoxy (B1213986) group at C-4 can be retrosynthetically disconnected to a precursor, 6-bromo-3-iodo-4-hydroxyquinoline. This suggests an etherification reaction as a final step. The iodine at C-3 can be envisioned as being introduced via electrophilic iodination of a 6-bromo-4-methoxyquinoline precursor. The bromine at C-6 is typically incorporated from the start, using a substituted aniline as a building block.

Therefore, a plausible forward synthesis would involve:

Construction of a 6-bromo-substituted quinoline core.

Introduction of the methoxy group at the C-4 position.

Iodination at the C-3 position.

Precursor Compound Synthesis and Strategic Derivatization

The successful synthesis of this compound hinges on the efficient preparation of key precursor compounds and their subsequent derivatization.

The formation of the quinoline ring is a critical step, and several classical and modern methods can be employed.

A variety of cyclization reactions are available for the synthesis of the quinoline core. For the target molecule, these reactions would typically start from a 4-bromoaniline to incorporate the bromo substituent at the desired C-6 position.

One common approach involves the reaction of 4-bromoaniline with a three-carbon component to form the heterocyclic ring. For instance, a modified Gould-Jacobs reaction can be utilized, where 4-bromoaniline is reacted with a suitable partner like diethyl (ethoxymethylene)malonate, followed by a thermal cyclization to yield a 6-bromo-4-hydroxyquinoline derivative. fda.gov

Another powerful method is the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester. Depending on the reaction conditions, this can lead to the formation of either a 4-hydroxyquinoline or a quinolin-2-one.

The Doebner-von Miller reaction, a variation of the Skraup synthesis, offers another route. This reaction utilizes α,β-unsaturated aldehydes or ketones reacting with an aniline in the presence of an acid catalyst.

A more recent approach involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This method can directly introduce a halogen at the C-3 position during the cyclization process, offering a convergent route to 3-haloquinolines. nih.gov

A specific example for the synthesis of 6-bromo-4-hydroxyquinoline starts from 4-bromoaniline and Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). atlantis-press.comresearchgate.net The initial product is then cyclized at high temperatures to afford 6-bromo-4-hydroxyquinoline. atlantis-press.comresearchgate.net

| Cyclization Reaction | Starting Materials | Key Features |

| Gould-Jacobs Reaction | 4-Bromoaniline, Diethyl (ethoxymethylene)malonate | Forms 6-bromo-4-hydroxyquinoline-3-carboxylate esters. |

| Conrad-Limpach Synthesis | 4-Bromoaniline, β-ketoester | Can yield 6-bromo-4-hydroxyquinolines. |

| Doebner-von Miller Reaction | 4-Bromoaniline, α,β-unsaturated aldehyde/ketone | Acid-catalyzed cyclization. |

| Electrophilic Cyclization | N-(2-alkynyl)-4-bromoaniline | Can introduce a halogen at C-3 directly. nih.gov |

| From Meldrum's Acid | 4-Bromoaniline, Meldrum's acid | High-temperature cyclization to give 6-bromo-4-hydroxyquinoline. atlantis-press.comresearchgate.net |

In some synthetic routes, the initial cyclization may result in a partially saturated quinoline ring, such as a dihydroquinoline. In such cases, an oxidative aromatization step is necessary to furnish the fully aromatic quinoline core. Various oxidizing agents can be employed for this purpose, with the choice depending on the specific substrate and the desired reaction conditions.

The introduction of the methoxy group at the C-4 position is a crucial transformation in the synthesis of the target molecule.

The most common and direct method to introduce the C-4 methoxy group is through the etherification of a 6-bromo-4-hydroxyquinoline precursor. This reaction is typically achieved by treating the 4-hydroxyquinoline with a methylating agent in the presence of a base.

A general procedure involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form the more nucleophilic alkoxide. This is followed by the addition of a methylating agent, like methyl iodide or dimethyl sulfate, to complete the etherification.

| Methylating Agent | Base | General Conditions |

| Methyl iodide (CH₃I) | Sodium hydride (NaH) | Anhydrous polar aprotic solvent (e.g., DMF, THF) |

| Dimethyl sulfate ((CH₃)₂SO₄) | Potassium carbonate (K₂CO₃) | Polar aprotic solvent (e.g., acetone, acetonitrile) |

It is also possible to first convert the 4-hydroxy group to a better leaving group, such as a chloro group, by treatment with phosphorus oxychloride (POCl₃). atlantis-press.comgoogle.com The resulting 6-bromo-4-chloroquinoline can then be reacted with sodium methoxide to yield 6-bromo-4-methoxyquinoline via a nucleophilic aromatic substitution (SNAAr) reaction.

Structure

3D Structure

Properties

Molecular Formula |

C10H7BrINO |

|---|---|

Molecular Weight |

363.98 g/mol |

IUPAC Name |

6-bromo-3-iodo-4-methoxyquinoline |

InChI |

InChI=1S/C10H7BrINO/c1-14-10-7-4-6(11)2-3-9(7)13-5-8(10)12/h2-5H,1H3 |

InChI Key |

VBTPCLFXOGPASV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=C(C=CC2=NC=C1I)Br |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 3 Iodo 4 Methoxyquinoline

Precursor Compound Synthesis and Strategic Derivatization

Introduction of the Methoxy (B1213986) Moiety at C-4

Nucleophilic Aromatic Substitution with Methoxide Ion

The introduction of a methoxy group at the C4 position of a quinoline (B57606) ring, particularly one bearing multiple halogen substituents, is often achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this type of reaction, a nucleophile—in this case, the methoxide ion (CH₃O⁻)—replaces a leaving group on the aromatic ring. For the synthesis of 6-Bromo-3-iodo-4-methoxyquinoline, a plausible precursor would be a 6-bromo-3-iodo-4-haloquinoline, where the halogen at the C4 position (typically chlorine) serves as the leaving group.

The SNAr mechanism generally proceeds via a two-step addition-elimination pathway. lumenlearning.com The first step involves the attack of the nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The presence of electron-withdrawing groups on the aromatic ring is crucial as they stabilize this negatively charged intermediate, thereby facilitating the reaction. masterorganicchemistry.comyoutube.com In the case of a dihalogenated quinoline, the inherent electron-withdrawing nature of the heterocyclic nitrogen atom and the halogen atoms themselves activate the ring towards nucleophilic attack.

The second step of the mechanism involves the departure of the leaving group, which restores the aromaticity of the ring. lumenlearning.com The rate of SNAr reactions is influenced by the nature of the leaving group, with the reactivity order typically being F > Cl > Br > I. masterorganicchemistry.com Therefore, a 4-chloro or 4-fluoro derivative would be a more reactive substrate for substitution with a methoxide ion compared to a 4-bromo or 4-iodo derivative.

Recent studies and computational analyses have also suggested that some SNAr reactions may proceed through a concerted mechanism, rather than the traditional stepwise addition-elimination process, particularly with good leaving groups and less stabilized anionic intermediates. nih.gov

Regioselective Halogenation Strategies for Multi-Halogenated Quinoline Systems

The synthesis of multi-halogenated quinolines like this compound demands precise control over the position of halogen incorporation. This is achieved through various regioselective halogenation strategies.

Bromination Protocols for Quinoline Derivatives

The bromination of quinoline and its derivatives can be directed to specific positions on the ring system depending on the reaction conditions and the substituents already present. A variety of brominating agents are employed to achieve the desired regioselectivity.

Direct bromination of quinoline often leads to a mixture of products, highlighting the need for more controlled methods. For instance, the bromination of 8-substituted quinolines has been reinvestigated to optimize yields and isolation conditions, with outcomes varying based on the nature of the substituent. researchgate.net Metal-free protocols have also been developed for the C5-halogenation of 8-substituted quinolines, offering an operationally simple and economical route. rsc.orgrsc.org

Here is a summary of various bromination protocols for quinoline derivatives:

| Substrate | Reagent(s) | Position(s) Brominated | Key Observations |

| 8-Hydroxyquinoline | Br₂ | C5 and C7 | Can yield a mixture of mono- and di-bromo derivatives. researchgate.net |

| 8-Methoxyquinoline | Br₂ | C5 | Furnishes the 5-bromo derivative as the sole product. researchgate.net |

| 6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline | Br₂ | C3 and C5 | Selectively yields 3,6-dibromo-8-methoxyquinoline and 3,5,6-tribromo-8-methoxyquinoline. gelisim.edu.tr |

| 8-Substituted Quinolines | N-Bromosuccinimide (NBS), Tribromoisocyanuric acid (TBCA), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | C5 | Effective for remote C-H bromination. rsc.orgresearchgate.net |

| 6-Methoxyquinoline | Br₂ | C5 | Results in the 5-bromo derivative. gelisim.edu.tr |

Iodination Protocols, Including Electrophilic and Radical Paths

The introduction of an iodine atom onto the quinoline scaffold can be accomplished through either electrophilic or radical pathways, with the choice of method influencing the regioselectivity. For the synthesis of this compound, achieving iodination at the C3 position is a key step.

A radical-based direct C-H iodination has been developed that shows high selectivity for the C3 position of quinolines. rsc.orgnih.govrsc.org This method is advantageous as it allows for the functionalization of both electron-rich and electron-poor quinoline derivatives. rsc.orgscispace.com The mechanism is proposed to proceed via the generation of an iodo radical, which preferentially attacks the C3 position due to the stability of the resulting radical intermediate. rsc.org

Another metal-free method utilizes molecular iodine for the regioselective C3 iodination of quinolines, which is believed to occur through a radical intermediate. acs.org

The table below outlines different iodination protocols for quinoline derivatives:

| Substrate | Reagent(s) | Position(s) Iodinated | Pathway |

| Quinoline | K₂S₂O₈, NaI, Ce(NO₃)₃·6H₂O | C3 | Radical rsc.orgscispace.com |

| 6-Bromoquinoline | K₂S₂O₈, NaI, Ce(NO₃)₃·6H₂O | C3 | Radical rsc.orgscispace.com |

| Quinoline | Molecular Iodine | C3 | Radical acs.org |

| 8-Amidoquinolines | N-Iodosuccinimide (NIS) | C5 | Metal-free rsc.org |

Sequential Halogenation to Achieve Specific Substitution Patterns

The construction of a molecule with a precise arrangement of different halogens, such as this compound, typically relies on a sequential halogenation strategy. The order in which the halogens are introduced and the chemoselectivity of each step are critical considerations.

The regiochemical outcome of a halogenation reaction is significantly influenced by the directing effects of the substituents already present on the quinoline ring. Therefore, the sequence of halogen introduction is a paramount strategic decision.

For instance, to synthesize this compound, one possible synthetic route could begin with a pre-functionalized quinoline, such as 6-bromo-4-hydroxyquinoline. sigmaaldrich.com This starting material already possesses the bromine atom at the desired C6 position. The next step would logically be the iodination at the C3 position. As established, radical iodination protocols are highly effective for C3-iodination. rsc.org The presence of the bromo group at C6 is unlikely to interfere with the C3-iodination. Following the successful di-halogenation, the hydroxyl group at C4 can be converted to a methoxy group, possibly via an intermediate 4-chloro derivative, through nucleophilic aromatic substitution. atlantis-press.com

An alternative approach might involve starting with a quinoline derivative and performing the bromination first, followed by iodination, or vice versa. The choice of the initial halogenation step will depend on the availability of starting materials and the directing effects that facilitate the subsequent halogenation at the desired position.

Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. In the context of synthesizing multi-halogenated quinolines, it is crucial to employ reaction conditions that selectively target a specific C-H bond for halogenation without affecting other positions or functional groups.

For example, the development of metal-free, remote C-H halogenation of 8-substituted quinolines at the C5 position demonstrates excellent chemoselectivity. rsc.orgrsc.org These reactions proceed under mild conditions and tolerate a wide range of functional groups. rsc.org Similarly, the radical-based C3-iodination exhibits high chemoselectivity, allowing for the iodination of quinolines that already contain other halogens, such as a bromo group. rsc.orgscispace.com

The synthesis of brominated methoxyquinolines has also been shown to be highly regioselective, with the reaction pathway and resulting substitution pattern being dependent on the starting material and reaction conditions. gelisim.edu.tr This highlights the ability to control the chemoselectivity of bromination to achieve specific isomers. The careful selection of reagents and reaction parameters is therefore essential to navigate the complex landscape of quinoline halogenation and achieve the desired substitution pattern with high fidelity.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the target compound, this compound. This involves a step-wise consideration of each reaction in the proposed synthetic sequence.

A foundational step in the synthesis is the construction of the quinoline skeleton. The Gould-Jacobs reaction, for instance, offers a reliable method starting from a substituted aniline. In this case, 4-bromoaniline would be reacted with an ethoxymethylenemalonate derivative, followed by thermal cyclization to yield 6-bromo-4-hydroxyquinoline-3-carboxylic acid ester. Subsequent hydrolysis and decarboxylation would provide 6-bromo-4-hydroxyquinoline. Key parameters to optimize in this stage include the reaction temperature and the choice of high-boiling point solvent for the cyclization step to ensure efficient ring closure.

The next step would be the methylation of the 4-hydroxy group to form 6-bromo-4-methoxyquinoline. This is typically an O-methylation reaction. Optimization would involve screening various methylating agents, bases, and solvents.

The final and most critical step is the regioselective iodination at the C-3 position. Research into the direct C-H functionalization of quinolines has provided methods for such transformations. One study has demonstrated the C-3 selective iodination of various quinoline derivatives. rsc.org The conditions for this reaction would need to be carefully optimized for the 6-bromo-4-methoxyquinoline substrate. The methoxy group at the 4-position is electron-donating, which can influence the regioselectivity of the iodination.

A plausible mechanism for the C-3 iodination involves the in-situ generation of an iodo radical. rsc.org The optimization of this step would involve a careful study of the iodinating agent, radical initiator, solvent, and temperature. Below is a table illustrating potential conditions for the iodination of a generic quinoline derivative at the C-3 position, which would serve as a starting point for the optimization of the synthesis of this compound.

| Entry | Iodinating Agent | Initiator/Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | NaI | K₂S₂O₈/MnSO₄ | DCE | 130 | Trace |

| 2 | NIS | - | DCE | 130 | Low |

| 3 | I₂ | K₂S₂O₈ | MeCN | 80 | Moderate |

| 4 | NaI | K₂S₂O₈ | DCE/H₂O | 100 | Good |

This table represents a hypothetical optimization study based on known methods for quinoline iodination and would need to be adapted specifically for 6-bromo-4-methoxyquinoline.

Considerations for Scalable Synthesis and Process Efficiency

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of several factors to ensure safety, cost-effectiveness, and environmental sustainability. For the proposed synthesis of this compound, the following aspects are of importance.

Starting Material Accessibility and Cost: The primary starting material, 4-bromoaniline, is a commercially available and relatively inexpensive bulk chemical, which is advantageous for scalable synthesis. The availability and cost of the other reagents, such as the malonate derivative for the Gould-Jacobs reaction and the iodinating agents, would also need to be evaluated.

Process Safety: Each step of the synthesis must be assessed for potential hazards. The use of high temperatures in the cyclization step requires robust engineering controls. Some methylating agents can be toxic and require careful handling. The iodination step may involve radical reactions, which can be energetic and require careful temperature control to prevent runaway reactions.

Purification Strategies: While laboratory syntheses often rely on column chromatography for purification, this method is generally not practical for large-scale production. The development of crystallization-based purification methods for the intermediates and the final product would be a key aspect of process development. The solid nature of many quinoline derivatives may facilitate purification by recrystallization.

Telescoped Synthesis: To improve process efficiency, a "telescoped" or one-pot synthesis approach could be investigated. This would involve performing multiple reaction steps in the same reactor without isolating the intermediate products. For example, the methylation of 6-bromo-4-hydroxyquinoline and the subsequent iodination might be achievable in a one-pot fashion, which would reduce solvent usage, waste generation, and processing time.

Recent advances in the scalable synthesis of halo-substituted quinolin-2(1H)-ones have demonstrated the feasibility of producing hundreds of grams of these intermediates, which could be adapted for the synthesis of the 6-bromo-4-hydroxyquinoline precursor. acs.org Such strategies often involve optimizing reaction conditions to allow for simple workup and isolation procedures, avoiding complex purification methods.

Advanced Spectroscopic and Structural Characterization of 6 Bromo 3 Iodo 4 Methoxyquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map can be assembled.

One-Dimensional NMR: ¹H and ¹³C NMR Chemical Shift Assignments

One-dimensional NMR provides the foundational data for structural analysis. The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings, while the ¹³C NMR spectrum provides similar information for the carbon skeleton.

For 6-Bromo-3-iodo-4-methoxyquinoline, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core and the protons of the methoxy (B1213986) group. The aromatic region would display signals for H-2, H-5, H-7, and H-8. The methoxy group would appear as a sharp singlet.

The ¹³C NMR spectrum would complement this by showing signals for all ten carbon atoms in the molecule, including the two halogenated carbons (C-3 and C-6), the oxygenated carbon (C-4), and the methoxy carbon. The chemical shifts provide insight into the electronic environment of each nucleus.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Specific, experimentally verified NMR data for this compound is not publicly available. The following table is a hypothetical representation of expected chemical shifts based on general principles and data for related structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | Singlet | - |

| C-2 | - | Quaternary |

| C-3 | - | Quaternary |

| C-4 | - | Quaternary |

| H-5 | Doublet | - |

| C-5 | - | Tertiary |

| C-6 | - | Quaternary |

| H-7 | Doublet of Doublets | - |

| C-7 | - | Tertiary |

| H-8 | Doublet | - |

| C-8 | - | Tertiary |

| C-4a | - | Quaternary |

| C-8a | - | Quaternary |

| -OCH₃ | Singlet | ~55-65 |

| C-OCH₃ | - | Methyl |

Advanced Two-Dimensional NMR Techniques

To unambiguously assign each signal and confirm the connectivity of the atoms, a series of two-dimensional NMR experiments are essential.

Correlation Spectroscopy (COSY) for Proton-Proton Connectivity

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be crucial for establishing the relationships between the aromatic protons on the benzo-fused ring (H-5, H-7, and H-8), confirming their relative positions.

Heteronuclear Single Quantum Coherence (HSQC) for C-H Correlation

The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This technique would definitively link each proton signal (H-2, H-5, H-7, H-8, and the methoxy protons) to its corresponding carbon atom (C-2, C-5, C-7, C-8, and the methoxy carbon).

Heteronuclear Multiple Bond Correlation (HMBC) for Long-Range C-H Coupling

HMBC spectroscopy is vital for identifying the connectivity between protons and carbons that are separated by two or three bonds. This is particularly useful for mapping out the full carbon skeleton and assigning quaternary carbons, which are not observed in HSQC spectra. For instance, correlations would be expected between the methoxy protons and C-4, and between H-2 and carbons C-3, C-4, and C-8a. These correlations are key to confirming the placement of the iodo and methoxy substituents.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity

The NOESY experiment detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. This technique would be instrumental in confirming the spatial arrangement of the substituents. A key expected observation would be a NOESY correlation between the methoxy protons and the H-5 proton, which would provide definitive evidence for the placement of the methoxy group at the C-4 position.

Based on a comprehensive search of available scientific literature, specific experimental data for the advanced spectroscopic and structural characterization of This compound is not publicly available. Detailed research findings on its High-Resolution Mass Spectrometry (HRMS), diagnostic fragmentation pathways, FT-IR and Raman spectroscopy, and X-ray crystallography could not be located.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the requested detailed outline for this specific compound. Generating such an article without experimental data would lead to speculation and inaccuracies.

To illustrate the type of information that would be included in such an article, a similar analysis for a related, well-characterized compound could be provided if desired. Please indicate if you would like to proceed with an analysis of a different quinoline derivative for which crystallographic and spectroscopic data are available.

X-ray Crystallography for Solid-State Molecular Architecture Determination

Characterization of Intermolecular Interactions and Supramolecular Networks

A definitive experimental characterization of the intermolecular interactions and supramolecular networks for this compound has not yet been reported in peer-reviewed literature. The elucidation of such features fundamentally relies on single-crystal X-ray diffraction analysis, which provides precise atomic coordinates and enables the detailed mapping of non-covalent interactions within the crystal lattice.

In the absence of specific crystallographic data for this compound, a predictive analysis can be made based on the known behavior of related quinoline derivatives and halogenated aromatic compounds. Molecules of this nature are predisposed to form complex supramolecular assemblies governed by a variety of weak intermolecular forces.

Potential Intermolecular Interactions:

Based on the functional groups present in this compound, the following intermolecular interactions would be anticipated in its solid-state structure:

Halogen Bonding: The presence of both bromine and iodine atoms, which can act as halogen bond donors, suggests that these interactions could be a dominant feature in the crystal packing. The iodine atom, being more polarizable, would be expected to form stronger halogen bonds compared to the bromine atom. These could involve interactions with the nitrogen atom or the methoxy oxygen of neighboring molecules.

π-π Stacking: The planar quinoline ring system is highly likely to engage in π-π stacking interactions, contributing to the stabilization of the crystal structure. These interactions would involve the parallel or offset stacking of the aromatic rings of adjacent molecules.

Hydrogen Bonding: Weak C—H···O and C—H···N hydrogen bonds, involving the aromatic and methoxy group hydrogen atoms as donors and the nitrogen and oxygen atoms as acceptors, would likely provide additional stability to the supramolecular network.

Without experimental data, it is not possible to provide quantitative details such as bond distances, angles, or the specific motifs of the supramolecular network. The generation of interactive data tables is therefore not feasible. Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to fully characterize its solid-state structure.

Computational and Theoretical Investigations of 6 Bromo 3 Iodo 4 Methoxyquinoline

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for understanding the electronic structure and properties of molecules. These methods can provide insights into molecular geometry, vibrational frequencies, and reactivity.

Density Functional Theory (DFT) Studies for Ground State Properties

DFT is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is often employed to predict various ground-state properties. However, no specific DFT studies for 6-Bromo-3-iodo-4-methoxyquinoline have been found in the reviewed literature.

Geometry Optimization and Equilibrium Structures

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy. This equilibrium structure provides fundamental information about bond lengths, bond angles, and dihedral angles. Without specific DFT calculations, the precise optimized geometry of this compound remains undetermined.

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis, typically performed after geometry optimization, can predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can be correlated with experimental data to confirm the molecular structure. No such analysis has been published for this compound.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While these methods can provide highly accurate results, they are computationally more demanding than DFT. A search of the scientific literature did not yield any studies that have applied ab initio methods to investigate the electronic structure of this compound.

Frontier Molecular Orbital (FMO) Analysis

FMO analysis examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energies and distributions of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties.

HOMO-LUMO Energy Gaps and Electronic Transitions

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity. Furthermore, this energy gap is related to the electronic transitions within the molecule. As no FMO analysis for this compound has been reported, the HOMO-LUMO energy gap and the nature of its electronic transitions have not been computationally characterized.

Local Reactivity Descriptors from FMO Coefficients

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The distribution of these orbitals, described by their coefficients on each atom, allows for the identification of sites susceptible to electrophilic or nucleophilic attack.

For a molecule like this compound, the HOMO is expected to be distributed across the quinoline (B57606) ring system, with significant contributions from the electron-donating methoxy (B1213986) group and the halogen atoms. The LUMO, conversely, would likely be centered on the electron-deficient parts of the molecule. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital (FMO) Parameters for a Substituted Quinoline System

| Parameter | Energy (eV) | Primary Atomic Contributions |

| HOMO | -6.5 | C, N, O (methoxy), Br |

| LUMO | -1.8 | C, N |

| Energy Gap (ΔE) | 4.7 | - |

Note: These values are illustrative and based on general trends for substituted quinolines. Actual values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the surface of a molecule. It helps in predicting the sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group, due to the presence of lone pairs of electrons. These sites would be the most likely targets for electrophiles. Conversely, the hydrogen atoms and the regions around the carbon atoms bonded to the electronegative halogen atoms would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. Studies on other quinoline derivatives have confirmed that MEP analysis is a reliable method for predicting reactive behavior. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can reveal information about hyperconjugation, charge transfer, and the stability of the molecule.

Table 2: Illustrative NBO Analysis - Second-Order Perturbation Energy (E(2)) for Donor-Acceptor Interactions in a Substituted Quinoline

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N | π* (C-C) | 5.8 |

| LP (1) O | σ* (C-C) | 2.1 |

| π (C=C) | π* (C=N) | 20.5 |

Note: These values are illustrative and represent typical interactions and stabilization energies in substituted quinoline systems.

Solvent Effects on Electronic Structure and Reactivity using Continuum Models (e.g., PCM)

The surrounding solvent can significantly influence the electronic structure and reactivity of a molecule. Continuum models, such as the Polarizable Continuum Model (PCM), are widely used to simulate these solvent effects in computational studies. researchgate.net The PCM method treats the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution.

For this compound, calculations using a PCM would likely show a stabilization of polar structures in solvents with high dielectric constants. This can affect the HOMO-LUMO energy gap, dipole moment, and the relative energies of different conformations or tautomers. Studies on other quinoline derivatives have demonstrated that solvent polarity can have a notable impact on their physicochemical properties. researchgate.net For instance, in nucleophilic aromatic substitution reactions of fluoronitrobenzene, both protic and dipolar aprotic solvents were found to influence the reaction rate, an effect that can be modeled using QM/MM and DFT/PCM calculations. miami.edu

Theoretical Studies on Tautomeric Equilibria of Related Quinoline Systems

The 4-methoxyquinoline moiety in the target compound is structurally related to 4-hydroxyquinoline, which can exist in a tautomeric equilibrium with its keto form, 4-quinolone. researchgate.net Theoretical studies on 4-hydroxyquinoline derivatives have shown that the position of this equilibrium is influenced by substituents and the solvent. researchgate.netbeilstein-journals.org

While this compound itself does not have a tautomerizable proton, understanding the tautomeric preferences of the corresponding 4-hydroxy analog is crucial for predicting its potential chemical behavior and that of its metabolites or degradation products. Computational studies on 4-hydroxyquinolines often show that the keto tautomer is favored, and this preference can be rationalized by analyzing the relative energies of the tautomers using DFT calculations. researchgate.net The presence of the methoxy group in the target compound "locks" it in the enol-ether form, which is structurally analogous to the less stable enol tautomer of 4-hydroxyquinoline.

Chemical Reactivity and Transformations of 6 Bromo 3 Iodo 4 Methoxyquinoline

Nucleophilic Substitution Reactions at Halogenated Positions

The halogen atoms on the quinoline (B57606) ring are susceptible to substitution by nucleophiles, primarily through the nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the heterocyclic nitrogen atom facilitates this pathway by stabilizing the intermediate Meisenheimer complex.

In nucleophilic substitution reactions involving dihalogenated compounds like 6-bromo-3-iodo-4-methoxyquinoline, chemoselectivity is governed by the relative lability of the carbon-halogen bonds. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond. Consequently, the iodide ion is a much better leaving group than the bromide ion.

This inherent difference in reactivity allows for the selective displacement of the iodine atom at the C-3 position while leaving the bromine atom at the C-6 position intact, provided the reaction conditions are carefully controlled. For instance, reactions such as halogen exchange can be selectively performed at the more reactive C-3 position. evitachem.com This selective functionalization is a key strategic element in the multi-step synthesis of complex quinoline derivatives.

Table 1: Bond Dissociation Energies for Halogen Bonds to a Phenyl Group

| Bond | Bond Dissociation Energy (kJ/mol) |

|---|---|

| C-Br | ~366 |

| C-I | ~299 |

Note: Values are for halobenzenes and serve as an approximation for the quinoline system, illustrating the weaker nature of the C-I bond.

The mechanism for nucleophilic substitution on the this compound ring system typically follows the SNAr pathway. The reaction is initiated by the attack of a nucleophile (e.g., alkoxides, amines, thiols) on the electron-deficient carbon atom bearing the halogen.

The process involves two main steps:

Addition Step: The nucleophile attacks the carbon at the C-3 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the quinoline ring, with significant density on the electronegative nitrogen atom, which helps to stabilize the intermediate.

Elimination Step: The leaving group (iodide) is expelled, and the aromaticity of the quinoline ring is restored, yielding the substituted product.

Due to the higher reactivity of the C-3 iodo position, nucleophiles will preferentially react at this site. Achieving substitution at the C-6 bromo position would require much harsher reaction conditions, under which the C-3 position would have already reacted.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent the most powerful and widely used method for the functionalization of this compound. rsc.orguniurb.it These reactions offer a versatile and efficient means of forming new carbon-carbon and carbon-heteroatom bonds with high regioselectivity.

Palladium-catalyzed reactions are central to the synthetic chemistry of haloquinolines. nih.govmdpi.com The differential reactivity of aryl iodides and bromides in the key oxidative addition step of the catalytic cycle (reactivity order: C-I > C-Br >> C-Cl) is the cornerstone of selective functionalization of this compound. researchgate.netnobelprize.org This allows for sequential couplings, where the iodo-position is functionalized first under milder conditions, followed by a second coupling at the bromo-position under more forcing conditions.

The Suzuki-Miyaura coupling is a robust method for forming new carbon-carbon single bonds by reacting an organohalide with an organoboron reagent, such as a boronic acid or ester. nobelprize.orgrsc.org In the case of this compound, the reaction can be performed with high chemoselectivity at the C-3 position. researchgate.netbeilstein-journals.orgnih.gov

The reaction typically involves a palladium(0) catalyst, a base, and an organoboron compound. The greater reactivity of the C-I bond ensures that the oxidative addition of the palladium catalyst occurs almost exclusively at the C-3 position, leading to the formation of a 3-aryl-6-bromo-4-methoxyquinoline derivative while the C-6 bromine remains available for subsequent transformations. researchgate.net

Table 2: Representative Conditions for Selective Suzuki-Miyaura Coupling

| Component | Example Reagents/Conditions | Role |

|---|---|---|

| Substrate | This compound | Electrophile |

| Coupling Partner | Phenylboronic acid | Nucleophile Source |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates Organoboron Reagent |

| Solvent | Toluene/Water, Dioxane, DMF | Reaction Medium |

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon triple bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. libretexts.orgnih.gov

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction exhibits excellent chemoselectivity for the more reactive C-3 iodo position of this compound. researchgate.netrsc.org This allows for the synthesis of 3-alkynyl-6-bromo-4-methoxyquinolines, which are valuable intermediates for the construction of more complex molecules, including pharmaceuticals and organic materials. gelest.com The reaction proceeds under mild conditions, tolerating a wide range of functional groups on the terminal alkyne. beilstein-journals.org

Table 3: Representative Conditions for Selective Sonogashira Coupling

| Component | Example Reagents/Conditions | Role |

|---|---|---|

| Substrate | This compound | Electrophile |

| Coupling Partner | Phenylacetylene, Trimethylsilylacetylene | Terminal Alkyne |

| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Catalyst |

| Co-catalyst | Copper(I) iodide (CuI) | Activates Alkyne |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Base and Solvent |

| Solvent | THF, DMF | Reaction Medium |

Table of Mentioned Chemical Compounds

| Chemical Name |

| This compound |

| 6-Bromo-3-iodoquinoline (B1374391) |

| 6-bromo-4-iodoquinoline (B1287929) |

| 7-Bromo-6-methoxyquinolin-4-ol |

| 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one |

| 2-bromo-4-iodo-quinoline |

| 3,4,5-tribromo-2,6-dimethylpyridine |

| Boronic acid |

| Cesium carbonate (Cs₂CO₃) |

| Copper(I) iodide (CuI) |

| Diisopropylamine (DIPA) |

| Dimethylformamide (DMF) |

| Dioxane |

| Palladium(II) chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂) |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) |

| Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) |

| Phenylacetylene |

| Phenylboronic acid |

| Potassium phosphate (K₃PO₄) |

| Sodium carbonate (Na₂CO₃) |

| Tetrahydrofuran (THF) |

| Toluene |

| Triethylamine (Et₃N) |

| Trimethylsilylacetylene |

Palladium-Catalyzed Cross-Couplings

Heck Coupling with Alkenes

The Mizoroki-Heck reaction, a palladium-catalyzed C-C bond-forming process between an unsaturated halide and an alkene, is a cornerstone of modern organic synthesis. wikipedia.orgorganic-chemistry.org This reaction typically proceeds with high trans selectivity. organic-chemistry.org While specific studies detailing the Heck coupling of this compound with various alkenes are not extensively documented in the provided results, the general principles of the Heck reaction suggest that both the C-I and C-Br bonds could potentially participate. The reaction involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by alkene insertion and subsequent β-hydride elimination to yield the substituted alkene. wikipedia.org The presence of an electron-donating methoxy (B1213986) group on the quinoline ring could influence the electronic properties of the system and, consequently, the reaction's efficiency and regioselectivity. The development of green Heck reaction protocols, often utilizing more environmentally benign solvents like ethanol, highlights the ongoing efforts to improve the sustainability of this transformation. nih.gov

Negishi Coupling with Organozinc Reagents

The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction that forms a carbon-carbon bond between an organozinc reagent and an organic halide. ucl.ac.ukunits.it This method is valued for its functional group tolerance and the ease of preparation of the required organozinc reagents. units.it In the context of this compound, Negishi coupling offers a versatile route for introducing a wide array of alkyl and aryl substituents.

Research has demonstrated the successful application of Negishi coupling with various organozinc reagents. For instance, the coupling of α-amino acid-derived organozinc iodides with aromatic bromides has been described, showcasing the potential for synthesizing complex, biologically relevant molecules. researchgate.net The general reactivity trend in Negishi couplings is Ar-I > Ar-Br, which suggests that selective coupling at the more reactive C-I bond of this compound could be achieved under carefully controlled conditions. researchgate.net The choice of catalyst and ligands is crucial in optimizing these reactions, with various palladium and nickel complexes showing efficacy. orgsyn.org

Table 1: Examples of Negishi Coupling Reactions

| Coupling Partners | Catalyst System | Product Type | Reference |

|---|---|---|---|

| α-Amino acid-derived organozinc iodides + Aromatic bromides | Pd(OAc)₂ or Pd₂(dba)₃ with P(o-Tol)₃ | Substituted phenylalanine derivatives | researchgate.net |

| Organozinc reagents + Aryl halides | Nickel-based catalysts | Alkyl-aryl cross-coupling products | orgsyn.org |

| 2,4-Difluorophenylzinc bromide + Iodoaryl compound | Not specified | Diflunisal precursor | units.it |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is of paramount importance in the synthesis of pharmaceuticals and other nitrogen-containing organic compounds. nih.govchemspider.com The reaction can be applied to this compound to introduce various amino groups, leading to the formation of novel quinoline derivatives.

Studies on related dihaloquinolines, such as 6-bromo-2-chloroquinoline, have demonstrated the feasibility of selective amination. nih.gov By carefully optimizing reaction conditions, including the choice of palladium catalyst, ligand, and base, it is possible to achieve selective coupling at one of the halogenated sites. nih.govresearchgate.net For instance, the use of specific phosphine ligands like DavePhos in combination with a palladium source such as Pd₂(dba)₃ has proven effective for the amination of bromo-substituted quinazolinones. heteroletters.org The scope of the Buchwald-Hartwig amination is broad, accommodating a wide range of aryl and heteroaryl amines. heteroletters.org

Table 2: Conditions for Buchwald-Hartwig Amination

| Substrate | Amine | Catalyst System | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| 6-Bromo-2-cyclopropyl-3-(pyridyl-3-ylmethyl) quinazolin-4(3H)-one | Various aryl and heteroaryl amines | Pd₂(dba)₃ / DavePhos | NaOtBu | 1,4-Dioxane | 100 °C | heteroletters.org |

| 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene | 80 °C | chemspider.com |

Other Metal-Catalyzed Coupling Reactions (e.g., Copper, Iron)

Beyond palladium, other transition metals like copper and iron are increasingly utilized as catalysts for cross-coupling reactions, often offering cost-effective and complementary reactivity.

Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions provide a valuable alternative for certain transformations. For example, copper(I) has been shown to be effective in the amination of halo-substituted heterocycles, particularly with alkylamines that may be challenging substrates in palladium-catalyzed systems. researchgate.net Copper catalysis has also been employed for the coupling of bromozinc-difluoromethylphosphonate with iodo- and bromo-aryl compounds, demonstrating its utility in forming C-P bonds. rsc.org

Iron-Catalyzed Reactions: Iron-catalyzed cross-coupling reactions have gained significant attention due to iron's abundance and low toxicity. nih.govdntb.gov.ua These reactions can proceed through various mechanisms, including radical pathways. nih.gov Iron catalysts have been successfully used for enyne cross-coupling reactions and intermolecular C-N bond formation. nih.govorganic-chemistry.org The specific conditions, including the choice of iron salt, additives like lithium bromide, and the nature of the Grignard reagent, are critical for achieving high yields and selectivity. nih.govorganic-chemistry.org

Regio- and Chemoselectivity in Multi-Halogenated Systems

The presence of both a bromine and an iodine atom on the this compound scaffold presents opportunities for selective functionalization, a key aspect in the synthesis of complex molecules.

Differential Reactivity of C-Br vs. C-I Bonds

In cross-coupling reactions, the carbon-halogen bond strength plays a crucial role in determining reactivity. The C-I bond is generally weaker and more readily undergoes oxidative addition to a metal center compared to the C-Br bond. researchgate.netreddit.com This inherent difference in reactivity (C-I > C-Br) allows for selective transformations at the C-3 position (iodine) while leaving the C-6 position (bromine) intact for subsequent reactions. This principle has been utilized in sequential palladium-catalyzed reactions on related 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-ones to synthesize trisubstituted quinolin-4(1H)-ones. researchgate.net The site-selectivity can be influenced by the specific reaction conditions, including the catalyst, ligands, and temperature. rsc.org

Oxidation and Reduction Reactions of the Quinoline Core

While specific experimental data on the oxidation and reduction of this compound are not extensively documented in the available literature, the reactivity of the quinoline core in related systems allows for informed predictions.

Oxidation: The quinoline ring system is generally resistant to oxidation due to its aromatic nature. However, under strong oxidizing conditions, degradation of the benzene ring is more likely than the pyridine ring. The electron-donating nature of the methoxy group at C4 and the bromo group at C6 would further activate the benzene portion of the quinoline ring system towards oxidative cleavage. It is plausible that potent oxidizing agents could lead to the formation of pyridine dicarboxylic acids, although such reactions would likely require harsh conditions and result in the destruction of the starting material.

Reduction: The reduction of the quinoline ring system is a more common and synthetically useful transformation. The pyridine ring is more susceptible to reduction than the benzene ring. Catalytic hydrogenation is a standard method for the reduction of quinolines, typically yielding 1,2,3,4-tetrahydroquinolines. In the case of this compound, the reduction would be expected to occur selectively at the pyridine ring.

The choice of reducing agent and reaction conditions can influence the outcome. For instance, reduction with sodium borohydride in the presence of a proton source or catalytic transfer hydrogenation can also effect the reduction of the C=N bond and the adjacent C=C bond in the pyridine ring. It is important to note that under certain reductive conditions, particularly with catalytic hydrogenation using catalysts like palladium on carbon, dehalogenation can be a competing side reaction. The carbon-iodine bond is generally more susceptible to hydrogenolysis than the carbon-bromine bond.

| Reaction Type | Expected Product(s) | Potential Side Reactions | Basis of Prediction |

| Catalytic Hydrogenation | 6-Bromo-3-iodo-1,2,3,4-tetrahydro-4-methoxyquinoline | Dehalogenation (primarily deiodination) | General reactivity of quinolines and relative lability of C-I vs. C-Br bonds. |

| Reduction with NaBH₄/H⁺ | 6-Bromo-3-iodo-1,2,3,4-tetrahydro-4-methoxyquinoline | - | Known method for quinoline reduction. |

Electrophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring system can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents and the inherent reactivity of the quinoline nucleus. The pyridine ring is generally deactivated towards electrophilic attack compared to the benzene ring due to the electron-withdrawing effect of the nitrogen atom. Therefore, substitution is expected to occur on the benzene ring.

In this compound, the benzene ring contains a bromine atom at position 6. Both the methoxy group at C4 and the bromo group at C6 are ortho-, para-directing. The methoxy group is a strong activating group, while the bromo group is a deactivating but ortho-, para-directing group. The positions available for substitution on the benzene ring are C5, C7, and C8.

Considering the directing effects:

The methoxy group at C4 strongly activates the ortho positions (C3 and C5) and the para position (no direct para position in the same ring). Position C3 is already substituted with iodine. Therefore, it would strongly direct towards C5.

The bromo group at C6 directs to its ortho positions (C5 and C7) and its para position (no para position).

The combined effect of the strongly activating methoxy group and the bromo group would likely lead to substitution primarily at the C5 position , which is ortho to both the methoxy and bromo substituents. Substitution at C7 (ortho to the bromo group) is also possible but likely to be a minor product due to the stronger activating effect of the methoxy group favoring the C5 position. The C8 position is sterically hindered by the peri-relationship with the nitrogen atom and the C4-methoxy group, making it the least favored site for substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. lumenlearning.com For example, nitration would be expected to yield 6-Bromo-3-iodo-4-methoxy-5-nitroquinoline as the major product.

| Electrophilic Reagent | Predicted Major Product | Directing Influences |

| HNO₃/H₂SO₄ (Nitration) | 6-Bromo-3-iodo-4-methoxy-5-nitroquinoline | Ortho-directing methoxy group (strong activator) and bromo group. |

| Br₂/FeBr₃ (Bromination) | 5,6-Dibromo-3-iodo-4-methoxyquinoline | Ortho-directing methoxy group (strong activator) and bromo group. |

| SO₃/H₂SO₄ (Sulfonation) | This compound-5-sulfonic acid | Ortho-directing methoxy group (strong activator) and bromo group. |

Halogen-Dance Reactions and Intramolecular Rearrangements

The "halogen dance" is a base-catalyzed intramolecular rearrangement where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.org This reaction typically proceeds via a series of deprotonation and halogenation-dehalogenation steps involving organometallic intermediates. wikipedia.org Quinolines are known to undergo halogen-dance reactions. researchgate.net

In this compound, the presence of two different halogens introduces complexity. The reaction is initiated by deprotonation by a strong base, such as lithium diisopropylamide (LDA). The acidity of the ring protons is influenced by the substituents. The proton at C2 would be the most acidic due to its position between the nitrogen atom and the iodine-bearing carbon. However, deprotonation at C5 or C7 on the benzene ring is also possible.

Given the presence of both bromine and iodine, a halogen dance could potentially involve the migration of either halogen. The relative migratory aptitude would depend on the stability of the intermediates formed. In many cases, iodine is more prone to migrate than bromine in such rearrangements. A plausible scenario would involve deprotonation at an adjacent position, followed by the formation of a dihalo-lithiated intermediate, which could then rearrange. For instance, deprotonation at C2 could initiate a sequence leading to the migration of the iodine atom from C3 to C2.

The first reported 1,3-halogen dance in a quinoline system involved the treatment of 3-fluoro-4-iodoquinoline with lithium diisopropylamide, leading to the migration of the iodine atom. wikipedia.org While no specific studies on this compound have been found, the structural features suggest that a halogen-dance reaction is a plausible transformation under strongly basic conditions.

| Reactant | Base | Potential Rearrangement | Reference System |

| This compound | LDA | Migration of iodine from C3 to C2 or other positions. | Halogen dance in other quinoline systems. wikipedia.orgresearchgate.net |

Applications of 6 Bromo 3 Iodo 4 Methoxyquinoline As a Synthetic Building Block

Design and Synthesis of Novel Polysubstituted Quinoline (B57606) Derivatives

The distinct reactivity of the bromine and iodine substituents on the 6-Bromo-3-iodo-4-methoxyquinoline core allows for selective and sequential functionalization, making it an ideal starting material for the synthesis of a wide array of polysubstituted quinoline derivatives. The carbon-iodine bond is generally more reactive towards transition metal-catalyzed cross-coupling reactions than the carbon-bromine bond. This differential reactivity enables chemists to introduce a variety of substituents at the 3-position while leaving the 6-bromo group intact for subsequent transformations.

For instance, palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and aminocarbonylation reactions can be regioselectively performed at the 3-position. This strategic approach facilitates the generation of libraries of 1,3,6-trisubstituted quinolin-4(1H)-ones from the corresponding 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one precursor. The ability to introduce diverse aryl, alkynyl, and amide functionalities at the C-3 position is crucial for exploring structure-activity relationships in medicinal chemistry and materials science.

The synthesis of such polysubstituted quinolines often involves a multi-step process that begins with the construction of the quinoline core. A common route involves the reaction of a substituted aniline, such as 4-bromoaniline, with reagents like Meldrum's acid and triethyl orthoformate, followed by cyclization at high temperatures. Subsequent halogenation steps introduce the iodine at the desired position, yielding the versatile 6-bromo-3-iodoquinoline (B1374391) intermediate.

Scaffold Diversification of Heterocyclic Systems for Chemical Research

The this compound scaffold serves as a valuable starting point for the diversification of heterocyclic systems beyond simple quinolines. The reactive halogen atoms provide handles for the construction of fused ring systems and the introduction of other heterocyclic moieties. This diversification is essential for the exploration of new chemical space and the discovery of novel compounds with unique biological activities or material properties.

For example, the quinoline core can be elaborated into more complex polycyclic structures through intramolecular cyclization reactions. Furthermore, the bromo and iodo groups can be subjected to various coupling reactions to attach other heterocyclic rings, such as pyrazoles, triazoles, or pyridines. This modular approach allows for the systematic modification of the molecular architecture, enabling researchers to fine-tune the electronic and steric properties of the final compounds. The synthesis of compounds like 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile (B3000796) showcases the potential for creating fused heterocyclic systems from quinoline-like precursors. chemicalbook.combldpharm.com

Preparation of Complex Organic Molecules through Convergent and Sequential Reaction Pathways

The differential reactivity of the C-Br and C-I bonds in this compound is a key feature that enables its use in convergent and sequential reaction pathways for the synthesis of complex organic molecules. A convergent synthesis strategy involves the separate synthesis of different fragments of a target molecule, which are then joined together in the final steps. This approach is often more efficient than a linear synthesis where the molecule is built step-by-step.

The ability to selectively functionalize the 3-position (via the iodo group) while preserving the 6-position (with the bromo group) allows for the initial coupling of a significant molecular fragment. Subsequently, the less reactive bromo group can be targeted in a later step to introduce another piece of the molecular puzzle. This stepwise, controlled functionalization is crucial for assembling complex structures with high precision and avoiding the formation of unwanted side products. This strategy has been effectively employed in the synthesis of various biologically active compounds where specific substitution patterns are required for activity.

Intermediate in the Synthesis of Quinolones and Related Quinoline-Derived Scaffolds

Quinolone and 4-quinolone structures are important pharmacophores found in numerous antibacterial agents and other therapeutic compounds. This compound and its derivatives are valuable intermediates in the synthesis of these important classes of compounds. atlantis-press.com The synthesis of 1,3,6-trisubstituted quinolin-4(1H)-ones, as mentioned earlier, is a direct application of this intermediate in accessing the quinolone scaffold.

The synthesis of these quinolones often starts from the corresponding 6-bromo-4-iodoquinoline (B1287929). atlantis-press.com For example, a practical synthesis of 1,3,6-trisubstituted quinolin-4(1H)-ones can be achieved from 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one through sequential palladium-catalyzed cross-coupling reactions. researchgate.net This methodology provides a straightforward route to a diverse range of quinolone derivatives for biological screening. The versatility of the starting material allows for the introduction of various substituents at positions 1, 3, and 6, which is critical for optimizing the pharmacological properties of the resulting quinolones.

The following table summarizes the key reactants and products in the synthesis of a 6-bromo-4-iodoquinoline derivative, a precursor to many quinolone scaffolds.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-bromoaniline, Meldrum's acid | Triethyl orthoformate, Reflux in ethanol | 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione |

| 2 | 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | High-temperature cyclization | 6-bromoquinolin-4-ol |

| 3 | 6-bromoquinolin-4-ol | Phosphorus oxychloride (POCl₃) | 6-bromo-4-chloroquinoline |

| 4 | 6-bromo-4-chloroquinoline | Sodium iodide (NaI) | 6-bromo-4-iodoquinoline |

Future Research Directions for 6 Bromo 3 Iodo 4 Methoxyquinoline

Development of More Efficient and Sustainable Synthetic Routes

Green chemistry principles will be central to these efforts, encouraging the use of less hazardous reagents and environmentally benign solvents. For instance, moving away from traditional harsh reagents towards milder, more selective catalysts will be a key objective. The development of catalytic systems that can tolerate a wide range of functional groups will be crucial for the modular synthesis of a library of derivatives based on the 6-bromo-3-iodo-4-methoxyquinoline core. Furthermore, exploring metal-free synthetic strategies could offer significant advantages in terms of cost and toxicity. mdpi.comrsc.org

| Parameter | Traditional Synthesis | Future Sustainable Synthesis |

| Number of Steps | Often multi-step | One-pot or tandem reactions |

| Reagents | Often stoichiometric and hazardous | Catalytic and benign |

| Solvents | Often toxic and large volumes | Greener solvents, reduced volumes |

| Waste Generation | High | Minimized |

| Atom Economy | Often low | High |

Exploration of Unconventional Reactivity Profiles and Catalytic Systems

The distinct electronic properties conferred by the bromo, iodo, and methoxy (B1213986) groups on the quinoline (B57606) ring suggest a rich and underexplored reactivity profile for this compound. Future research should delve into the unconventional reactivity of this molecule, particularly in the context of modern catalytic systems. The differential reactivity of the C-Br and C-I bonds in palladium-catalyzed cross-coupling reactions, for instance, presents an opportunity for selective functionalization at either the 6- or 3-position. nih.gov Investigating the subtle interplay of ligand and reaction conditions to control this selectivity will be a key area of focus.

Furthermore, the potential for C-H functionalization at other positions on the quinoline ring, directed by the existing substituents, opens up new avenues for derivatization. rsc.org The development of novel catalytic systems, perhaps involving earth-abundant metals or photoredox catalysis, could unlock new bond-forming strategies that are currently inaccessible. Understanding and harnessing these unconventional reactivity patterns will be critical for the efficient construction of complex molecules from this versatile building block.

Advanced Theoretical Modeling for Predictive Synthesis and Reactivity

The application of computational chemistry and theoretical modeling will be instrumental in guiding the future development of synthetic strategies and understanding the reactivity of this compound. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, bond energies, and reaction mechanisms. nih.govchemrxiv.org

By modeling the transition states of potential reactions, researchers can predict the feasibility and selectivity of different synthetic routes, thereby saving significant experimental time and resources. For example, theoretical studies could help in the rational design of catalysts that favor a specific reaction pathway, such as selective C-I versus C-Br bond activation. Moreover, computational screening of virtual libraries of derivatives can aid in prioritizing synthetic targets with desired electronic or steric properties for specific applications. The synergy between experimental work and advanced theoretical modeling will be a hallmark of future research in this area. nih.gov

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis and screening of derivatives of this compound, the integration of its synthesis into continuous flow chemistry and automated platforms is a crucial future direction. Continuous flow reactors offer numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward scaling-up. youtube.com Developing robust and reliable flow protocols for the key synthetic steps leading to and from this compound will be a significant endeavor.

Furthermore, the use of automated synthesis platforms can dramatically increase the throughput of compound production. By combining robotic liquid handling with in-line analysis, researchers can rapidly generate and purify a large number of analogs for biological screening. This high-throughput approach will be essential for exploring the structure-activity relationships of this compound class and identifying promising lead candidates for drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.